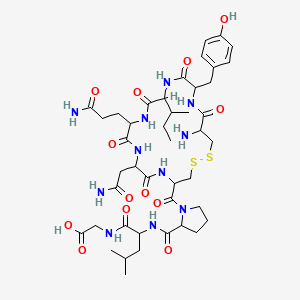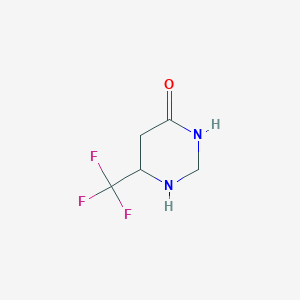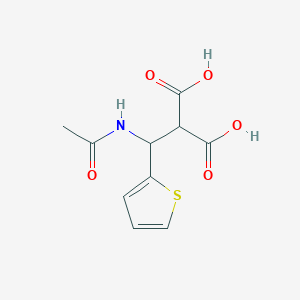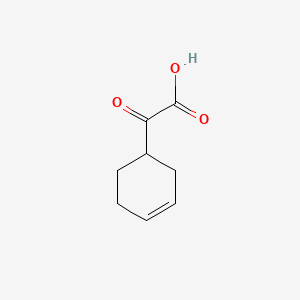
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, reproduction, childbirth, and the period after childbirth. It is produced in the hypothalamus and released by the posterior pituitary gland. Oxytocin is often referred to as the “love hormone” due to its role in promoting social interactions and bonding .
準備方法
Synthetic Routes and Reaction Conditions: Oxytocin is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The most common method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which includes steps such as deprotection, coupling, and cleavage from the resin .
Industrial Production Methods: Industrial production of oxytocin involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC). The peptide is then folded into its active conformation and further purified to ensure high purity and activity .
化学反応の分析
Types of Reactions: Oxytocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond between the cysteine residues is particularly susceptible to redox reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol groups to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds to free thiols.
Substitution: Various protecting groups are used during SPPS to prevent unwanted side reactions
Major Products: The major product of these reactions is the biologically active form of oxytocin, which includes the formation of a disulfide bond between the cysteine residues .
科学的研究の応用
Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Used clinically to induce labor, control postpartum bleeding, and as a potential treatment for various psychiatric disorders such as autism and social anxiety
Industry: Employed in the development of drugs targeting oxytocin receptors for therapeutic purposes
作用機序
Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, it activates intracellular signaling pathways involving phospholipase C, which leads to an increase in intracellular calcium levels. This, in turn, triggers muscle contractions in the uterus and milk ejection in the mammary glands .
類似化合物との比較
Vasopressin: Another peptide hormone with a structure similar to oxytocin, differing by only two amino acids. .
Mesotocin: Found in non-mammalian vertebrates, it is similar to oxytocin but has a different amino acid sequence.
Uniqueness: Oxytocin is unique in its strong association with social bonding and reproductive behaviors. Its ability to influence a wide range of physiological and psychological processes makes it distinct from other similar peptides .
特性
IUPAC Name |
2-[[2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCSRNZYJJWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)




![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)
